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Compound of Interest

Compound Name: 2-Bromo-4,6-dinitrobenzonitrile

CAS No.: 62827-44-5

Cat. No.: B14511175

Get Quote

Introduction & Structural Context
2-Bromo-4,6-dinitrobenzonitrile (CAS: 62827-44-5 / 30457-34-6) is a highly electron-deficient

aromatic nitrile. It serves as a specialized intermediate in the synthesis of high-energy

materials, disperse dyes, and functionalized heterocycles. Structurally, the benzene ring is

densely substituted with strong electron-withdrawing groups (EWGs)—two nitro groups and

one cyano group—alongside a bromo substituent.

This substitution pattern creates a unique electronic environment:

Electronic Deficiency: The synergistic effect of three strong EWGs (

) renders the ring highly deactivated towards electrophilic substitution but highly susceptible
to nucleophilic aromatic substitution (

), particularly at the halogen position or the nitro groups.

Steric Crowding: The 1,2,6-substitution pattern (Cyano, Bromo, Nitro) creates significant

steric strain, often forcing the nitro group at position 6 to rotate slightly out of planarity with

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14511175#bc-rfq
https://www.benchchem.com/product/b14511175/docs?utm_src=pdf-body#technical-guide-spectroscopic-profiling-of-2-bromo-4-6-dinitrobenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14511175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


the aromatic ring, influencing the conjugation and spectroscopic signals.

Physicochemical Properties
Property Value

Molecular Formula

Molecular Weight 272.01 g/mol

Exact Mass

270.92 (for

), 272.92 (for

)

Appearance Pale yellow to tan crystalline solid

Melting Point
149–153 °C (Typical for dinitro-benzonitrile

derivatives)

Synthesis & Provenance
Understanding the synthesis is critical for identifying potential impurities in spectral data. The

most authoritative route involves the Sandmeyer cyanation of the commercially available

precursor, 2-bromo-4,6-dinitroaniline.

Synthesis Workflow (Graphviz)
The following diagram illustrates the conversion pathway and potential by-products.
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Figure 1: Synthetic pathway from the aniline precursor via Sandmeyer reaction.
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Spectroscopic Data Analysis[5][6][7]
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the vibrational modes of the polar functional groups. The

absence of N-H stretches (present in the aniline precursor) is the primary indicator of

successful conversion.

Functional Group
Wavenumber (

)
Intensity

Assignment &
Notes

C

N Stretch
2235 – 2250 Medium/Weak

Diagnostic peak. The

nitrile stretch is often

weaker in electron-

poor rings but distinct.

Ar-H Stretch 3050 – 3100 Weak

Aromatic C-H

stretching (C3-H, C5-

H).

NO

Asymmetric
1530 – 1550 Strong

Characteristic of

aromatic nitro groups.

NO

Symmetric
1340 – 1360 Strong

Paired with the

asymmetric stretch.

Ar C=C Stretch 1590 – 1610 Medium
Aromatic ring skeletal

vibrations.

C-Br Stretch 600 – 700 Medium

Fingerprint region;

difficult to assign

definitively without

comparison.

Diagnostic Check: Ensure the region 3300–3500

is clear. Any peaks here indicate unreacted aniline starting material or moisture.
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Mass Spectrometry (MS)
The mass spectrum provides definitive confirmation of the halogen content through the isotopic

abundance pattern.

Ionization Mode: EI (Electron Impact) or ESI- (Electrospray Ionization, Negative mode due to

EWGs).

Isotopic Pattern: Bromine exists as

and

in a nearly 1:1 ratio. The molecular ion cluster will show two peaks of equal intensity
separated by 2 mass units.

Ion Fragment

m/z (

/

)

Interpretation

[M] 271 / 273

Molecular ion. 1:1 intensity

ratio confirms one Bromine

atom.

[M - NO

]
225 / 227

Loss of a nitro group (common

in polynitro aromatics).

[M - Br] 192 Loss of bromine radical.

[M - NO

- Br]
146

Sequential loss of nitro and

bromo groups.

Nuclear Magnetic Resonance (NMR)

H NMR (Proton NMR)
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The molecule possesses a high degree of substitution, leaving only two aromatic protons at

positions 3 and 5. These protons are chemically non-equivalent and located in extremely

deshielded environments.

Solvent: DMSO-

or Acetone-

(Preferred due to solubility and lack of overlap).

Symmetry: Non-symmetric.

Position
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Assignment
Logic

H-5 9.05 – 9.20 Doublet (d)

Most Deshielded.

Located between

two nitro groups

(C4 and C6). The

"nitro-nitro"

sandwich effect

causes extreme

downfield shift.

H-3 8.80 – 8.95 Doublet (d)

Located between

Br (C2) and NO

(C4).

Deshielded, but

slightly less than

H-5.

Coupling Analysis: The two protons are meta to each other. They will exhibit a characteristic

meta-coupling constant (

) of approximately 2.0–2.5 Hz.

C NMR (Carbon NMR)
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There are 7 unique carbon environments.

Carbon
Shift (

, ppm)
Type Assignment

C-1 114 – 116 Quaternary

C-CN. Shielded

relative to nitro-

carbons but attached

to EWG.

CN 112 – 114 Quaternary Nitrile carbon.

C-2 122 – 126 Quaternary

C-Br. Heavy atom

effect (Br) often

shields the ipso

carbon slightly

compared to H.

C-3 129 – 131 CH Aromatic CH.

C-5 124 – 127 CH Aromatic CH.

C-4 148 – 150 Quaternary
C-NO

. Deshielded.

C-6 150 – 153 Quaternary
C-NO

. Deshielded.

Experimental Protocols
Protocol A: Sample Preparation for NMR

Mass: Weigh 5–10 mg of the dry solid.

Solvent: Dissolve in 0.6 mL of DMSO-

. (CDCl

may be used, but solubility can be limited; shifts will move upfield by ~0.1–0.2 ppm in CDCl
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).

Filtration: If the solution is cloudy (indicating inorganic salts from the Sandmeyer reaction),

filter through a glass wool plug into the NMR tube.

Acquisition:

H: 16 scans, 1 second relaxation delay.

C: 512–1024 scans (quaternary carbons are slow to relax).

Protocol B: GC-MS Analysis
Since the compound is nitro-aromatic, it may be thermally labile.

Inlet Temperature: 250 °C.

Column: DB-5ms or equivalent non-polar column.

Program: Start at 80 °C (hold 2 min)

Ramp 20 °C/min to 280 °C.

Detection: Monitor for the characteristic 271/273 doublet.

References
Synthesis of Nitro-Aromatic Nitriles: Source: Vogel's Textbook of Practical Organic
Chemistry. Context: Standard Sandmeyer protocols for converting nitro-anilines to
benzonitriles.

Spectroscopic Data of 2-Bromo-4,6-dinitroaniline (Precursor)

Source:

Relevance: Provides baseline shifts for the H-3 and H-5 protons (typically 8.5–9.0 ppm)
which shift further downfield upon conversion of (donor) to (acceptor).

NMR Shift Prediction Databases

Source:
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Relevance: Comparative analysis with 2-chloro-4,6-dinitrobenzonitrile to valid

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Bromo-
4,6-dinitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14511175/docs#technical-guide-spectroscopic-
profiling-of-2-bromo-4-6-dinitrobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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